

In Vitro Characterization of A947: A Technical Guide

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Compound of Interest

Compound Name: A947

Cat. No.: B12403837

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Introduction

A947 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). In cancers with mutations in the homologous SMARCA4 gene, tumor cells often exhibit a synthetic lethal dependency on SMARCA2, making it a compelling therapeutic target. This document provides an in-depth technical overview of the in vitro characterization of **A947**, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the in vitro activity and selectivity of **A947**.

| Target | Binding Affinity (Kd) | Reference |
|---------------------|-----------------------|---|
| SMARCA2 Bromodomain | 93 nM | [1] [2] |
| SMARCA4 Bromodomain | 65 nM | [1] [2] |

Table 1: Binding Affinity of **A947**. **A947** exhibits comparable binding affinity to the bromodomains of both SMARCA2 and its paralog SMARCA4.

| Target Protein | Cell Line | DC50 | Dmax | Selectivity (SMARCA4/SMARCA2 DC50) | Reference |
|----------------|-----------|--------|------|------------------------------------|-----------|
| SMARCA2 | SW1573 | 39 pM | 96% | ~28-fold | [1][3] |
| SMARCA4 | SW1573 | 1.1 nM | 92% | - | [3] |

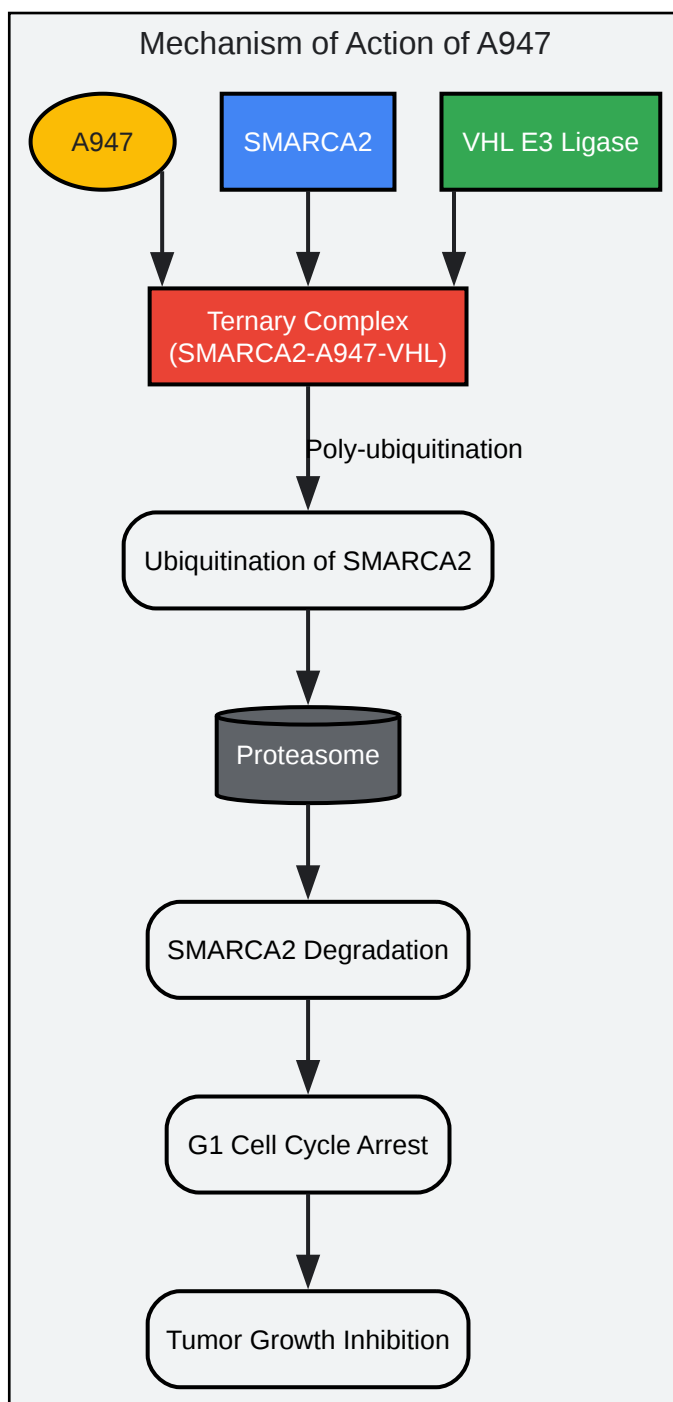
Table 2: In Vitro Degradation Profile of **A947**. Despite similar binding affinities, **A947** demonstrates potent and selective degradation of SMARCA2 over SMARCA4 in cellular assays.

| Cell Line Type | Mean IC50 | Reference |
|-------------------|-----------|-----------|
| SMARCA4-mutant | 7 nM | [3] |
| SMARCA4 Wild-type | 86 nM | [3] |

Table 3: Anti-proliferative Activity of **A947**. **A947** shows significantly more potent inhibition of cell growth in cancer cell lines with SMARCA4 mutations.

Mechanism of Action: PROTAC-mediated Degradation

A947 functions as a heterobifunctional molecule. One end of the molecule binds to the bromodomain of SMARCA2, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This targeted degradation of SMARCA2 in SMARCA4-mutant cancer cells leads to cell cycle arrest, primarily in the G1 phase, and subsequent inhibition of tumor growth.



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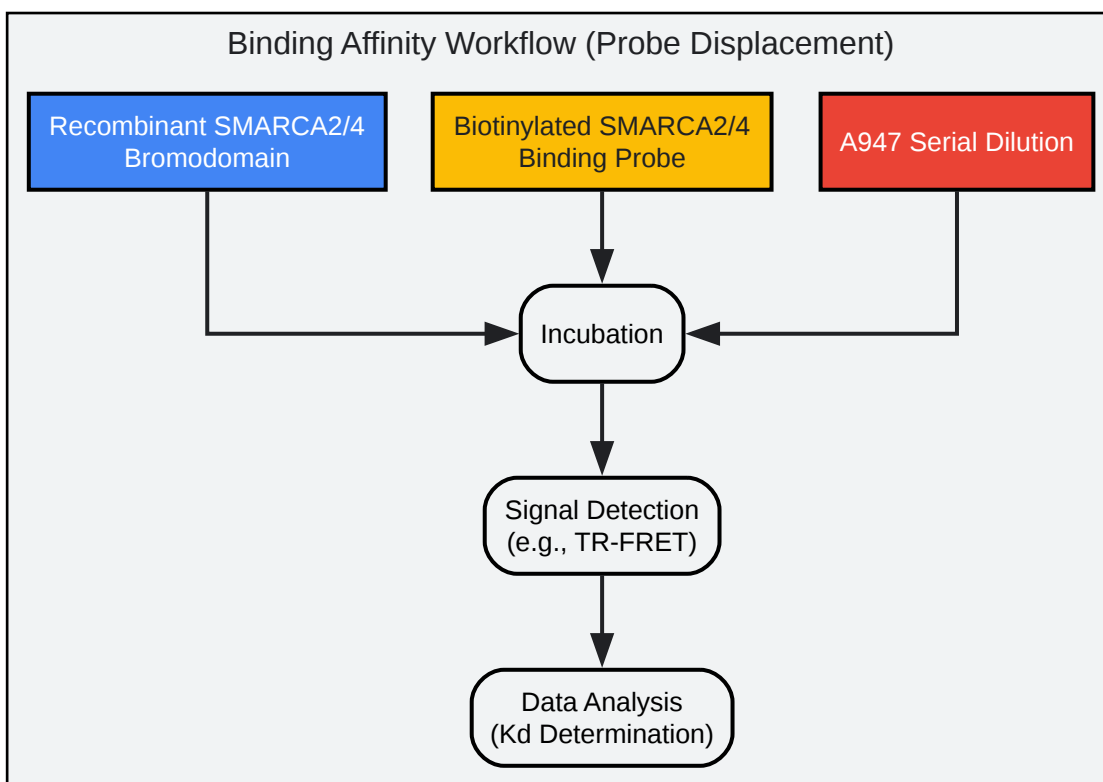
A947 Mechanism of Action

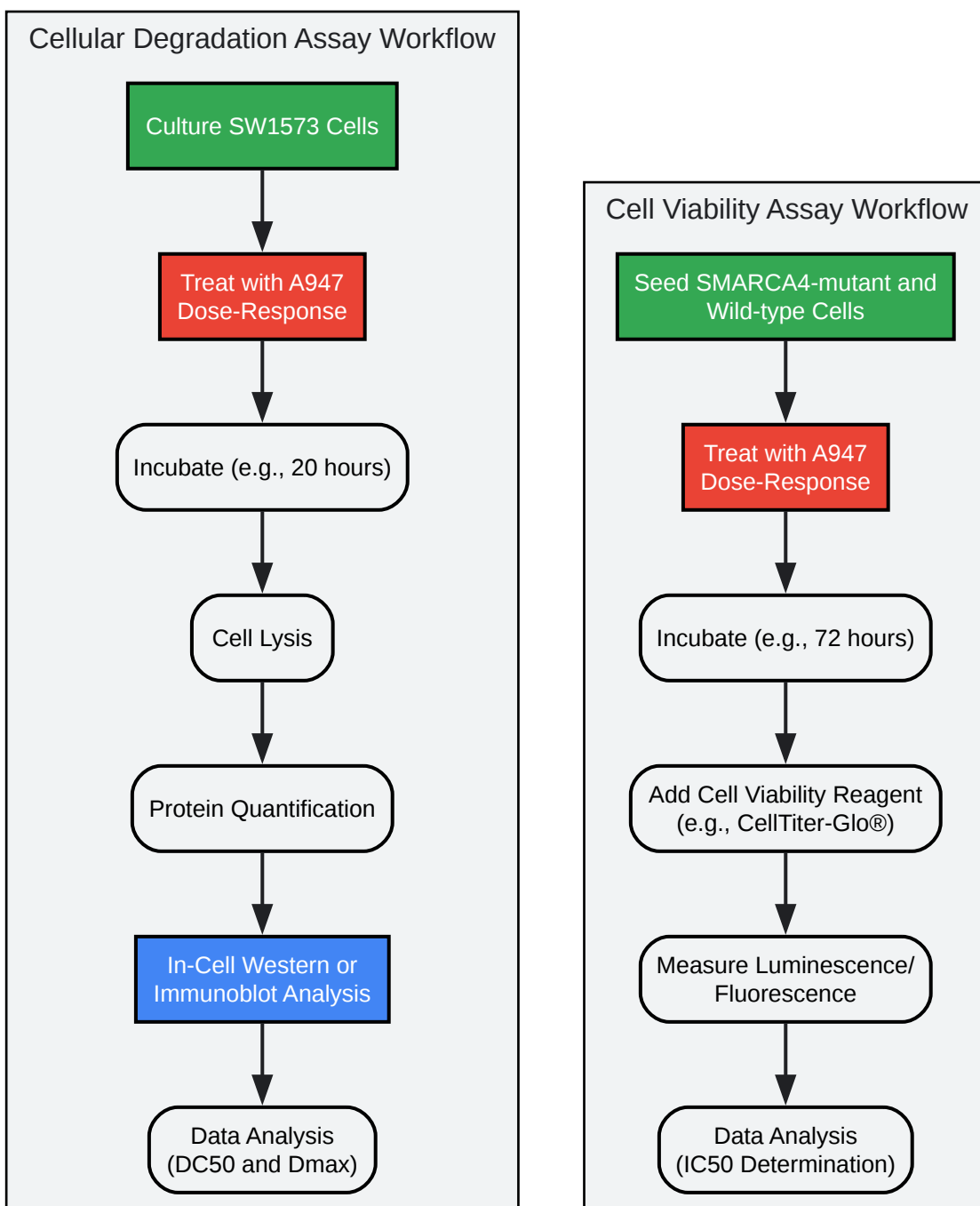
Experimental Protocols

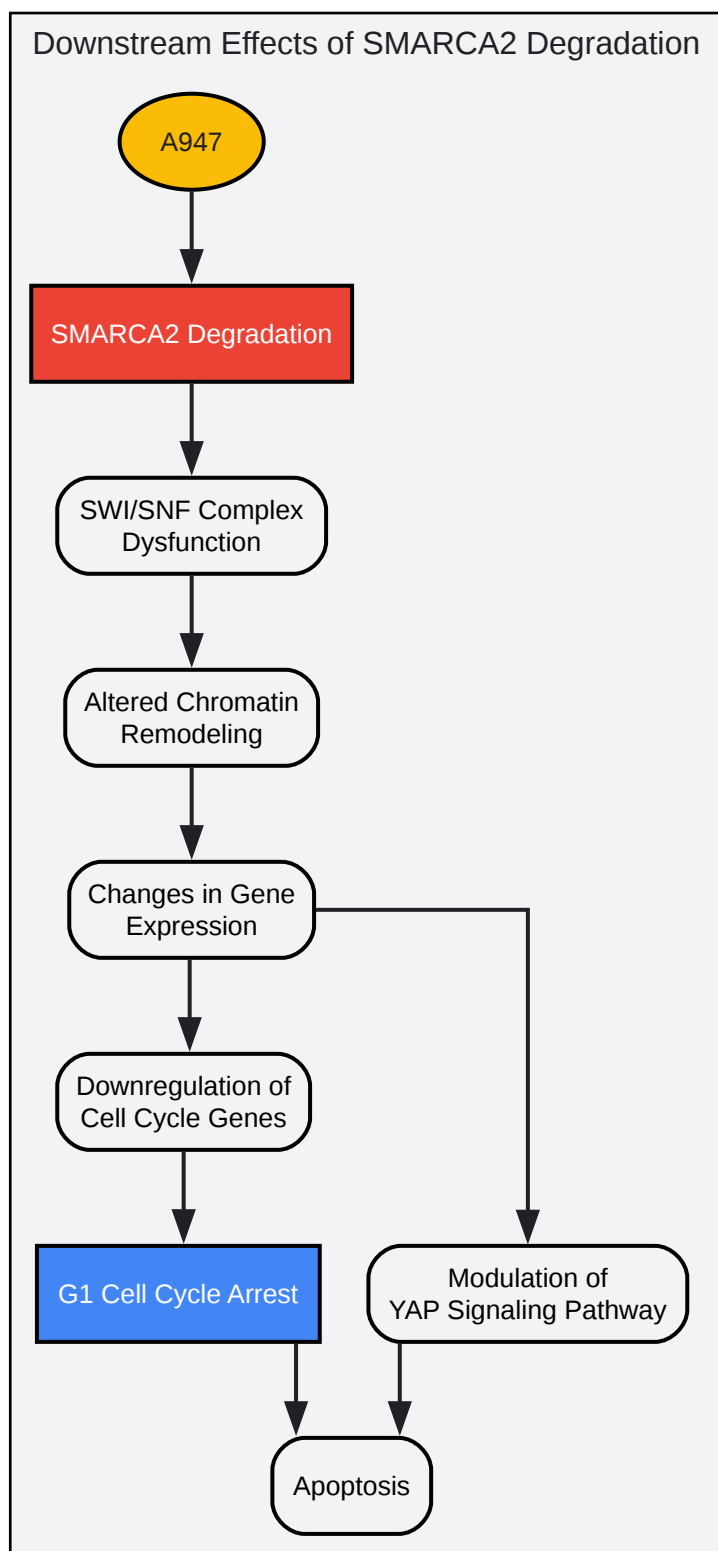
Detailed methodologies for the key in vitro experiments are outlined below.

Binding Affinity Determination (Probe Displacement Assay)

This assay quantifies the binding affinity of **A947** to the bromodomains of SMARCA2 and SMARCA4.







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